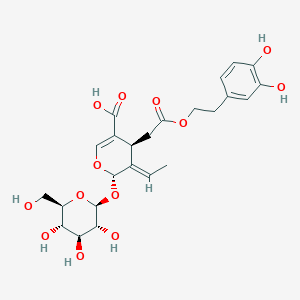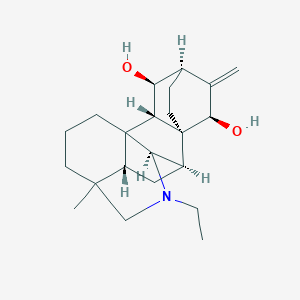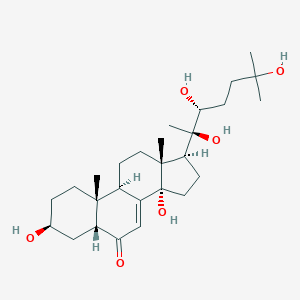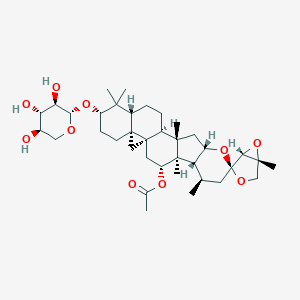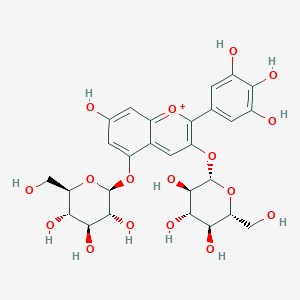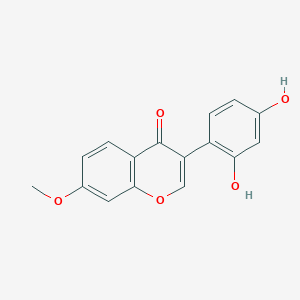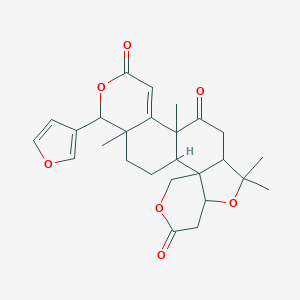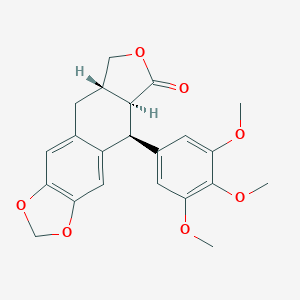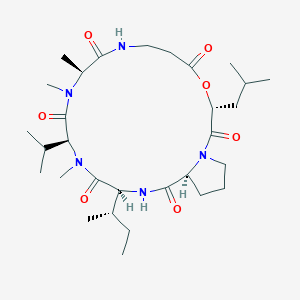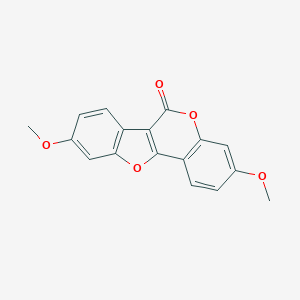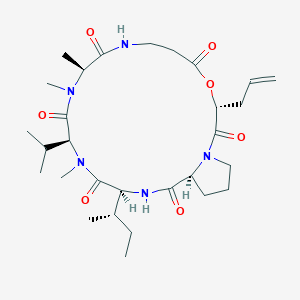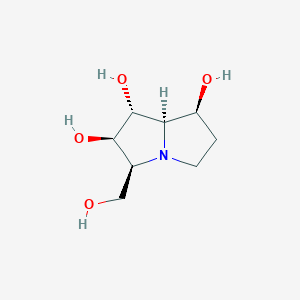
3-epi-Australine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-epi-Australine is a member of the polyhydroxylated alkaloids, which are isolated from various natural sources . It is a type of pyrrolizidine alkaloid, a class of compounds that have been found to have significant biological activity . Natural 3-epi-australine was obtained in a total of 14 synthetic steps and in 2% overall yield, all from L-xylose .
Synthesis Analysis
The synthesis of 3-epi-Australine involves a flexible method for the diastereoselective total synthesis of the pyrrolizidine alkaloids from a common chiral 2,5-dihydropyrrole precursor . The low overall yield was due to a low yielding epoxide ring-opening reaction due to a competing intramolecular epoxide ring-opening reactions involving the 3–hydroxymethyl substituent .
Molecular Structure Analysis
The structure of 3-epi-Australine was identified by X-ray crystal structure analysis . It is a polyhydroxylated pyrrolizidine alkaloid with a hydroxymethyl group at C-3 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-epi-Australine include epoxidation of the double bond of the 2,5-dihydropyrrole followed by diastereoselective ring-opening reactions . Further applications of Clapés’ chemoenzymatic synthesis of highly oxygenated PAs from dihydroxyacetone are also involved .
Applications De Recherche Scientifique
Glycosidase Inhibitory Activities
3-epi-Australine, along with other polyhydroxylated pyrrolizidines and indolizidines, has been explored for its glycosidase inhibitory activities. A study by Ritthiwigrom, Nash, & Pyne (2010) detailed the synthesis of 3-epi-Australine and examined its inhibitory effects on glycosidases. This research is significant in understanding the potential biological applications of 3-epi-Australine in enzyme inhibition.
Enhancing Glycosidase Inhibition
The fluorination of 3-epi-Australine derivatives has been shown to enhance inhibition against α-glucosidase, as reported by Li et al. (2015). This modification led to an increase in the inhibitory capacity of the compound, marking a notable advancement in the manipulation of 3-epi-Australine for enhanced biological activity.
Structural Analysis and Biological Activities
In-depth structural analysis and confirmation of 3-epi-Australine and related alkaloids, along with their biological activities, have been conducted. Kato et al. (2003) provided extensive data on the structural features and glycosidase inhibitory activities of these compounds. Understanding their structural characteristics is vital for exploring their potential applications in scientific research.
Total Synthesis
The total synthesis of 3-epi-Australine has been achieved, offering insights into the synthetic pathways of this compound. The work by Ritthiwigrom, Willis, & Pyne (2010) described a flexible method for the synthesis of 3-epi-Australine, which is important for its potential production and application in various research fields.
Propriétés
Numéro CAS |
119065-82-6 |
|---|---|
Nom du produit |
3-epi-Australine |
Formule moléculaire |
C8H15NO4 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
(1R,2R,3S,7S,8R)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol |
InChI |
InChI=1S/C8H15NO4/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6/h4-8,10-13H,1-3H2/t4-,5-,6+,7+,8+/m0/s1 |
Clé InChI |
AIQMLBKBQCVDEY-TVNFTVLESA-N |
SMILES isomérique |
C1CN2[C@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)CO |
SMILES |
C1CN2C(C(C(C2C1O)O)O)CO |
SMILES canonique |
C1CN2C(C(C(C2C1O)O)O)CO |
Synonymes |
3-epiaustraline 7-epiaustraline epiaustraline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





